n-Isopropyl-2-methylcyclopentan-1-amine n-Isopropyl-2-methylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461136
InChI: InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol

n-Isopropyl-2-methylcyclopentan-1-amine

CAS No.:

Cat. No.: VC20461136

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

n-Isopropyl-2-methylcyclopentan-1-amine -

Specification

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
IUPAC Name 2-methyl-N-propan-2-ylcyclopentan-1-amine
Standard InChI InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3
Standard InChI Key ODAOCOYYEIRELX-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1NC(C)C

Introduction

n-Isopropyl-2-methylcyclopentan-1-amine is a cyclic aliphatic amine belonging to the class of secondary amines. It features an amino group attached to a cyclopentane ring substituted with isopropyl and methyl groups. This compound is notable for its applications in organic synthesis and medicinal chemistry, where it serves as a precursor or intermediate in the development of biologically active molecules.

Key Structural Features:

  • Chemical Classification: Aliphatic secondary amine

  • Molecular Structure: Cyclopentane ring with isopropyl and methyl substituents

  • Functional Group: Amino group (-NH)

Synthesis Methods

The synthesis of n-Isopropyl-2-methylcyclopentan-1-amine can be achieved using various organic synthesis techniques. The most prominent methods include:

Mannich Reaction

The Mannich reaction involves the condensation of a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom (e.g., 2-methylcyclopentanone). This reaction requires acidic conditions and precise control of temperature and reactant ratios to optimize yield.

Derivation from Precursors

The compound can also be synthesized from precursors such as:

  • 2-Methylcyclopentan-1-ol: By reacting it with isopropylamine in the presence of dehydrating agents.

  • Isopropylamine: Through alkylation reactions involving cyclopentane derivatives.

Reaction Conditions:

ParameterValue/Details
SolventsDichloromethane, Toluene
TemperatureRoom temperature to moderate heat
CatalystsAcidic catalysts (e.g., HCl, H2SO4)

Stability:

  • Stable under standard conditions (room temperature, neutral pH).

  • Decomposes under extreme pH or high-temperature conditions.

Reactivity:

This compound participates in several reactions:

  • Alkylation: Reacts with alkyl halides to form tertiary amines.

  • Acylation: Combines with acyl chlorides to produce amides.

  • Oxidation: Can be oxidized using agents like potassium permanganate to introduce oxygen functionalities.

Applications

n-Isopropyl-2-methylcyclopentan-1-amine has diverse applications across multiple scientific fields:

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents targeting enzymes or receptors involved in metabolic and neurological pathways. It may act as an enzyme substrate or inhibitor, modulating physiological processes.

Organic Synthesis

Its cyclic structure and functional groups make it a versatile intermediate for creating complex organic molecules.

Mechanism of Action

The biological activity of n-Isopropyl-2-methylcyclopentan-1-amine is primarily attributed to its interaction with enzymes and receptors:

  • Binding Affinity: The amino group facilitates hydrogen bonding with biological targets.

  • Enzymatic Modulation: It may act as an inhibitor or substrate in enzymatic reactions, influencing metabolic pathways.

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